molecular formula C8H7ClF3NO B3154720 3-Chloro-2-(2,2,2-trifluoroethoxy)aniline CAS No. 782414-07-7

3-Chloro-2-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B3154720
CAS No.: 782414-07-7
M. Wt: 225.59 g/mol
InChI Key: LLBJPWSONYEMSY-UHFFFAOYSA-N
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Description

3-Chloro-2-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C8H7ClF3NO and a molecular weight of 225.6 g/mol It is characterized by the presence of a chloro group, a trifluoroethoxy group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 3-chloroaniline with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure the completion of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aniline derivatives .

Scientific Research Applications

3-Chloro-2-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in electrophilic aromatic substitution reactions, while the aniline moiety can form hydrogen bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(2,2,2-trifluoroethoxy)aniline
  • 4-Chloro-2-(2,2,2-trifluoroethoxy)aniline
  • 3-Bromo-2-(2,2,2-trifluoroethoxy)aniline

Uniqueness

3-Chloro-2-(2,2,2-trifluoroethoxy)aniline is unique due to the specific positioning of the chloro and trifluoroethoxy groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs .

Properties

IUPAC Name

3-chloro-2-(2,2,2-trifluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c9-5-2-1-3-6(13)7(5)14-4-8(10,11)12/h1-3H,4,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBJPWSONYEMSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Chloro-2-(2,2,2-trifluoroethoxy)nitrobenzene (47 g, 185 mmol) and tin chloride dihydrate (126.5 g, 555 mmol) were placed in a 3 neck flask equipped with an overhead stirrer. Concentrated HCl (231 mL) was added in one portion with rapid stirring, and the reaction heated rapidly until it was homogeneous. After stirring an additional 15 minutes, the mixture was cooled to 0° C. and 50% NaOH added to pH=13. The alkaline solution was extracted with Et2O (2×500 mL) and the combined Et2O layers were washed with brine (2×500 mL), dried (MgSO4), and concentrated to afford 35 g of 3-chloro-2-(2,2,2-trifluoroethoxy)aniline as a light yellow oil. This oil was dissolve in the minimum amount of ether (~100 mL), then saturated with HCl gas. The product was precipitated by the addition of hexane (250 mL), and the resulting solid removed by filtration to afford 31 g (65%) of 3-chloro-2-(2,2,2-trifluoroethoxy)aniline as the hydrochloride salt, m.p. 170°-180° C. (dec.).
Name
3-Chloro-2-(2,2,2-trifluoroethoxy)nitrobenzene
Quantity
47 g
Type
reactant
Reaction Step One
Name
tin chloride dihydrate
Quantity
126.5 g
Type
reactant
Reaction Step Two
Name
Quantity
231 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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